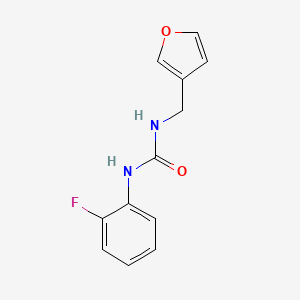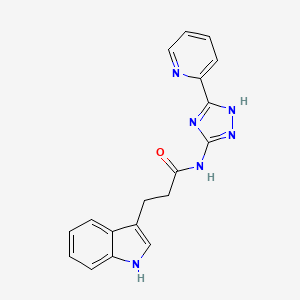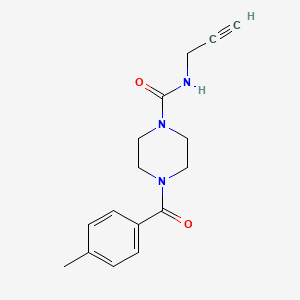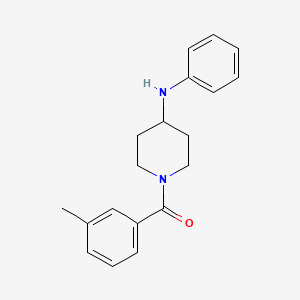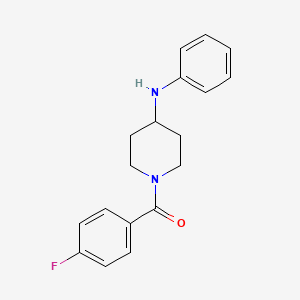
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine-carboxamide compounds and has a molecular formula of C12H11N3O2.
作用机制
The mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandin E2 and interleukin-6. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide may have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide and its potential therapeutic applications.
合成方法
The synthesis of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide involves the reaction of 2-amino-3-methoxypyridine with 2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is purified through column chromatography to obtain N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in high purity.
科学研究应用
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in studies using animal models of inflammatory diseases. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has also been investigated for its potential use as an anti-cancer agent, with promising results in preclinical studies.
属性
IUPAC Name |
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-10(6-4-8-14-12)15-11(16)9-5-2-3-7-13-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDBEZCPDFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

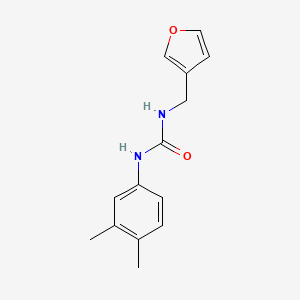
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

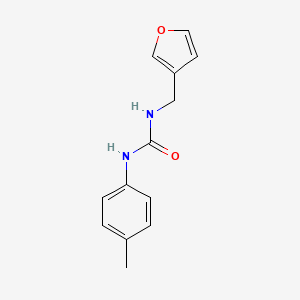


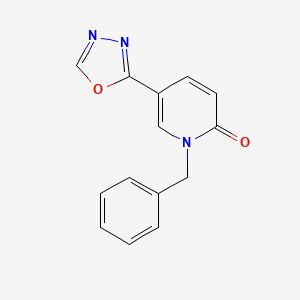
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
